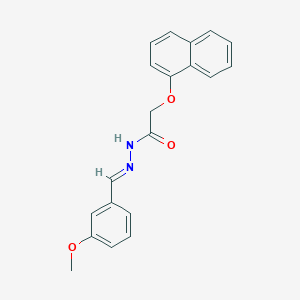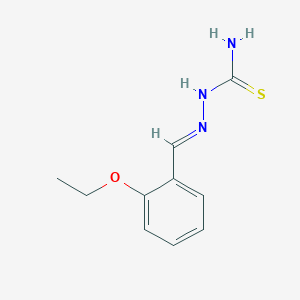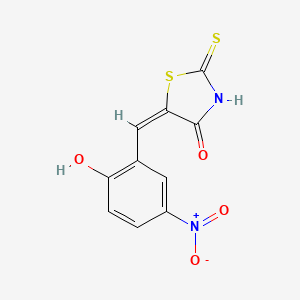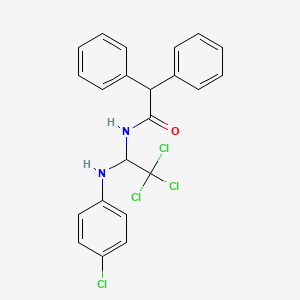![molecular formula C14H12N2O3 B11988811 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol CAS No. 20772-75-2](/img/structure/B11988811.png)
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (RHC=N–R1), where R and R1 can be alkyl, aryl, cycloalkyl, or heterocyclic groups
Vorbereitungsmethoden
The synthesis of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves the reaction of 4-methylaniline with 2-hydroxy-5-nitrobenzaldehyde in ethanol. The reaction mixture is refluxed for five hours, resulting in a yield of 72% . The reaction conditions include:
Reagents: 4-methylaniline (17.70 mg, 0.165 mmol) and 2-hydroxy-5-nitrobenzaldehyde (27.70 mg, 0.165 mmol)
Solvent: Ethanol (15 ml for each reagent)
Reaction Time: 5 hours under reflux
Yield: 72%
Melting Point: 429–431 K
Analyse Chemischer Reaktionen
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed include nitro derivatives, amino derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical reactions. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol can be compared with other Schiff bases, such as:
2-{(E)-[(4-chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2-{(E)-[(4-anilinophenyl)imino]methyl}-4-nitrophenol: Contains an aniline group, leading to different chemical properties.
2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-nitrophenol: Features a methoxy group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
20772-75-2 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-12(5-3-10)15-9-11-8-13(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
InChI-Schlüssel |
HYUCVMBEWMZQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)










